molecular formula C14H14O B188807 4-Methoxy-4'-methylbiphenyl CAS No. 53040-92-9

4-Methoxy-4'-methylbiphenyl

Cat. No. B188807
CAS RN: 53040-92-9
M. Wt: 198.26 g/mol
InChI Key: ASKBXZKXIBPNRA-UHFFFAOYSA-N
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Description

4-Methoxy-4’-methylbiphenyl is a chemical compound with the molecular formula C14H14O . It has an average mass of 198.260 Da and a monoisotopic mass of 198.104462 Da . It is also known by other names such as 1,1’-Biphenyl, 4-methoxy-4’-methyl-, 4-methoxy-4’-methyl-1,1’-biphenyl, and 4’-Methoxy-4-methyl-biphenyl .


Synthesis Analysis

The synthesis of 4-Methoxy-4’-methylbiphenyl involves a reaction mixture that is allowed to stir at 90 °C for 8 hours . The solution is then concentrated under reduced pressure, and the crude residue is purified by flash column chromatography with petroleum ether .


Molecular Structure Analysis

The molecular structure of 4-Methoxy-4’-methylbiphenyl can be analyzed using various spectroscopic methods. It has been studied using 1 NMR and 10 MS (GC) spectra .


Physical And Chemical Properties Analysis

4-Methoxy-4’-methylbiphenyl has a molecular weight of 198.26 g/mol . Its exact mass is 198.104465 g/mol . More detailed physical and chemical properties would require specific experimental measurements.

Scientific Research Applications

  • Liquid Crystal Synthesis : 4-Substituted phenyl 4′-substituted biphenyl-4-carboxylates, including compounds with methoxy groups, are synthesized as enantiotropic nematogens, demonstrating potential in the development of liquid crystals (Hori et al., 2005).

  • Metabolic Studies : Research on the metabolic conversion of various compounds has led to the identification of metabolites like 3-hydroxy-4-methoxycinnamic acid, indicating the role of methoxy-substituted compounds in metabolic pathways (Smith & Bennett, 1958).

  • Catalysis : The methylation of 4-methylbiphenyl with methanol using zeolites as catalysts has been studied, with implications for the selective synthesis of 4,4′-dimethylbiphenyl, a compound related to 4-Methoxy-4'-methylbiphenyl (Shen et al., 2000).

  • Chemical Synthesis : The synthesis of unsymmetrical mono-carbonyl curcuminoids, which includes compounds with methoxy substituents, highlights the versatility of methoxy-substituted compounds in organic synthesis (Khalid et al., 2020).

  • Electrochemical Applications : The anodic methoxylation of alkylbiphenyls, including 4-Methoxy-4'-methylbiphenyl, is utilized in generating important organic compounds, showcasing the electrochemical applications of these substances (Barba et al., 1990).

  • Pharmacological Research : A study explored the neurotoxic potential of 1-Methyl-4-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine, a compound structurally related to 4-Methoxy-4'-methylbiphenyl, indicating its potential implications in neurological disorders (Zimmerman et al., 1986).

  • Material Science : Methoxy-substituted biphenyls are used in the synthesis of liquid crystalline polymers and engineering plastics, demonstrating their importance in material science (Percec et al., 1991).

  • Spectroscopic Analysis : 4-Methoxy-4'-Nitrobiphenyl, a closely related compound, has been studied using density functional theory for its spectroscopic properties, underlining the importance of methoxy-substituted biphenyls in spectroscopic analysis (Govindarasu & Kavitha, 2014).

properties

IUPAC Name

1-methoxy-4-(4-methylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-11-3-5-12(6-4-11)13-7-9-14(15-2)10-8-13/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASKBXZKXIBPNRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90364805
Record name 4-Methoxy-4'-methylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-4'-methylbiphenyl

CAS RN

53040-92-9
Record name 4-Methoxy-4'-methylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3.56 g (20 mmol) of sodium p-toluenesulfinate, 2.85 g (20 mmol) of chloroanisole, 0.0225 g (0.1 mmol) of palladium acetate, 0.0478 g (0.12 mmol) of 1,2-bis(diphenylphosphino)-ethane, 3.37 g (60 mmol) calcium oxide and 60 ml of N-methyl-2-pyrrolidone were placed in a 100 ml round bottom flask and reacted at 150° C. in a nitrogen gas stream for 6 hours. After the completion of the reaction, the reaction mixture was analyzed by means to high performance liquid chromatography. The analysis showed that 46% of sodium p-toluenesulfinate was converted and 8.5 mmol (yield 42%) of 4'-methoxy-4-methylbiphenyl was formed in the reaction mixture solution.
Quantity
3.56 g
Type
reactant
Reaction Step One
Quantity
2.85 g
Type
reactant
Reaction Step One
Quantity
3.37 g
Type
reactant
Reaction Step One
Quantity
0.0225 g
Type
catalyst
Reaction Step One
Quantity
0.0478 g
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

3.56 g (20 mmol) of sodium p-toluenesulfinate, 3.74 g (20 mmol) of p-bromoanisole, 0.0225 g (0.1 mmol) of palladium acetate, 0.0478 g (0.12 mmol) of 1,2-bis(diphenylphosphino)-ethane, 6.73 g (120 mmol) of calcium oxide and 60 ml of N-methyl-2-pyrrolidone were placed in a 100 ml round bottom flask and reacted at 150° C. in a nitrogen gas stream for 6 hours. After the completion of the reaction, the reaction mixture was analyzed by means of high performance liquid chromatography. The analysis showed that 15.0 mmol (yield 75%) of 4'-methoxy-4-methylbiphenyl was formed in the reaction mixture solution.
Quantity
3.56 g
Type
reactant
Reaction Step One
Quantity
3.74 g
Type
reactant
Reaction Step One
Quantity
6.73 g
Type
reactant
Reaction Step One
Quantity
0.0225 g
Type
catalyst
Reaction Step One
Quantity
0.0478 g
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 4-methylbenzeneboronic acid (10 g, 73.5 mmol), 4-bromoanisole (25 g, 134 mmol) and 2M aqueous Na2CO3 (75 mL, 150 mmol) in DMF (350 mL) was passed N2 for 15 min. [1,1′Bis(diphenylphosphino)ferrocene]dichloropalladium (II), complex with dichloromethane (1:1) (200mg, 0.24 mmol) was added and the mixture was heated at 85° C. for 4 h. After cooling to r.t., the mixture was diluted with H2O and extracted with EtOAc. The EtOAc extract was washed with brine (2×), dried (anhydrous MgSO4) and concentrated. The residue was dissolved in small amount of CH2Cl2, filtered through a short pack (˜2.5”) of silica gel in a 600 mL sintered glass funnel and washed the silica with hexanes:EtOAc (4:1). The filtrate was evaporated. The residue was swished with hexanes to give a white flake. The mother liquor was concentrated and swished again with hexanes. After 4 cycles, the combined yield of title product was 10.5 g (72% based on the boronic acid used.).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Synthesis routes and methods IV

Procedure details

Quantity
0.3 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PCy3
Quantity
0.03 mmol
Type
reagent
Reaction Step Three

Synthesis routes and methods V

Procedure details

[Compound]
Name
CC(O)c1ccccc1P(c2ccccc2)c3ccccc3
Quantity
0.0153 mmol
Type
reagent
Reaction Step One
Quantity
0.51 mmol
Type
reactant
Reaction Step Two
Quantity
0 mmol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
124
Citations
A Antenucci, M Barbero, S Dughera, G Ghigo - Tetrahedron, 2020 - Elsevier
… -3′-methylbiphenyl/4-methoxy-4′-methylbiphenyl was … -3′-methylbiphenyl, 4-methoxy-4′-methylbiphenyl were … 11.84 min; 4-methoxy-4′-methylbiphenyl 11.97 min. All other …
Number of citations: 11 www.sciencedirect.com
R Itô, T Migita, N Morikawa, O Simamura - Bulletin of the Chemical …, 1963 - journal.csj.jp
N-Nitrosoacet(anilide- 14 C) and N-nitroso-(p-methyl- 14 C)acetanilide have been decomposed at 20.0C in mixtures of benzene and monosubstituted benzenes, and the reaction …
Number of citations: 22 www.journal.csj.jp
ME Limmert, AH Roy, JF Hartwig - The Journal of Organic …, 2005 - ACS Publications
… 4-Methoxy-4‘-methylbiphenyl. Into a small vial were placed 7.2 mg of Pd(P(o-tol) 3 ) 2 (… 95:5) to give 164.6 mg (83%) of 4-methoxy-4‘-methylbiphenyl: 1 H NMR (CDCl 3 ) δ 2.41 (s, 3H), …
Number of citations: 228 pubs.acs.org
S Glassner - 1959 - search.proquest.com
ORIENTATION AND REACTIVITY IN AROMATIC PREE RADICAL SUBSTITUTION. ATTACK BY p-NITROPHENYL RADICALS AND p-TOLYL RADICALS ON BROMO Page 1 …
Number of citations: 0 search.proquest.com
M Kawase, T Shibata, S Masuu, M Yamaguchi… - Catalysts, 2023 - mdpi.com
… In contrast, 4-methoxy-4′-methylbiphenyl (3d) and 3e were obtained in 44% and 94% yields, respectively, from the competitive reaction using 4-bromoanisole and 4-…
Number of citations: 3 www.mdpi.com
B Li, YQ Zheng, J Li - Arkivoc, 2010 - pdfs.semanticscholar.org
A series of novel ionic liquid-supported Schiff bases have been prepared from the condensation of aromatic aldehydes with the ionic liquid 1-(2-aminoethyl)-3-methylimidazolium …
Number of citations: 10 pdfs.semanticscholar.org
A Leleu, Y Fort, R Schneider - Advanced synthesis & catalysis, 2006 - Wiley Online Library
… The coupling product was accompanied by 37% of 4-methoxy-4’-methylbiphenyl arising from an ipso-nucleophilic aromatic substitution classically observed with aryl tosylates.[20] …
Number of citations: 38 onlinelibrary.wiley.com
M Nishimura, M Ueda, N Miyaura - Tetrahedron, 2002 - Elsevier
… The emulsion of 4-bromoanisole in water resulted in the slow conversion into a white suspension of 4-methoxy-4′-methylbiphenyl at 80C (first column). All catalysts, including water-…
Number of citations: 116 www.sciencedirect.com
M Kawase, T Shibata, S Masuu, M Yamaguchi… - 2023 - preprints.org
The control of stereo-, regio-, and chemo-selectivity in transition-metal-catalyzed coupling reactions is a key topic in organic synthesis. Several methods for controlling selectivity have …
Number of citations: 0 www.preprints.org
C Liu, X Li, Z Gao, X Wang, Z Jin - Tetrahedron, 2015 - Elsevier
A mild and simple protocol is described for the palladium-catalyzed ligand-free Suzuki–Miyaura reaction of potassium aryltrifluoroborates in aqueous ethanol at room temperature. …
Number of citations: 21 www.sciencedirect.com

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